molecular formula C12H8ClNO2 B3046317 5-(3-Chlorophenyl)picolinic acid CAS No. 1225547-21-6

5-(3-Chlorophenyl)picolinic acid

Cat. No.: B3046317
CAS No.: 1225547-21-6
M. Wt: 233.65
InChI Key: MJNAVDGXYYXWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridinecarboxylic acid This compound is characterized by the presence of a chlorophenyl group attached to the fifth position of the picolinic acid structure

Biochemical Analysis

Biochemical Properties

5-(3-Chlorophenyl)picolinic acid, like picolinic acid, is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .

Cellular Effects

Picolinic acid, the parent compound of this compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Molecular Mechanism

The molecular mechanism of action of this compound is likely similar to that of picolinic acid. Picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

In animal models, picolinic acid has shown promising antiviral activity against SARS-CoV-2 and influenza A virus . Specific dosage effects of this compound in animal models have not been extensively studied.

Metabolic Pathways

Picolinic acid, from which this compound is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport .

Transport and Distribution

Picolinic acid plays a key role in zinc transport . It is likely that this compound shares similar transport and distribution characteristics within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chlorophenyl)picolinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Comparison with Similar Compounds

Uniqueness: 5-(3-Chlorophenyl)picolinic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-chlorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNAVDGXYYXWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679306
Record name 5-(3-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225547-21-6
Record name 5-(3-Chlorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-chlorophenyl)pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chlorophenyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
5-(3-Chlorophenyl)picolinic acid
Reactant of Route 3
Reactant of Route 3
5-(3-Chlorophenyl)picolinic acid
Reactant of Route 4
Reactant of Route 4
5-(3-Chlorophenyl)picolinic acid
Reactant of Route 5
Reactant of Route 5
5-(3-Chlorophenyl)picolinic acid
Reactant of Route 6
Reactant of Route 6
5-(3-Chlorophenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.